10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
Description
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a flavin derivative with the molecular formula C₁₅H₁₆N₄O₂ and a molecular weight of 284.31 g/mol . It exists as a powder or crystalline solid with a melting point of 290°C and is stored at 2–8°C . The compound is ≥95% pure and serves as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions . Its SMILES string (O=C(C1=NC2=CC(C)=C(C)C=C2N(CC)C1=N3)N(C)C3=O) highlights substituents at positions 3, 7, 8, and 10:
Safety data indicate hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Properties
IUPAC Name |
10-ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18(4)14(12)20/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUGHVGTYMDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis via Diamine-Alkylation Pathways
A foundational approach involves the condensation of N-ethyl-4,5-dimethyl-1,2-benzenediamine with alloxane in glacial acetic acid. Boric acid is added as a catalyst to stabilize intermediates, achieving a 51% yield after chromatographic purification . The reaction proceeds under inert conditions (argon atmosphere) at room temperature for 24 hours, followed by extraction with chloroform. Critical parameters include:
| Parameter | Value | Role |
|---|---|---|
| Solvent | Glacial acetic acid | Proton donor, reaction medium |
| Catalyst | Boric acid | Stabilizes intermediates |
| Temperature | 25°C | Mild conditions |
| Reaction Time | 24 hours | Ensures complete conversion |
Post-synthesis methylation introduces the 3-methyl group using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base . This step achieves 58% yield, confirmed via -NMR (, triplet for ethyl group) .
Flavin-Kemp’s Acid Conjugate Formation
Rigidified flavin-guanidinium conjugates are synthesized via amide coupling between Kemp’s acid anhydride and flavin derivatives. Key steps include:
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Kemp’s acid anhydride reacts with 10-(2-aminoethyl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione in water under reflux for 20 hours .
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Boc-deprotection with hydrogen chloride in diethyl ether yields guanidinium chloride salts (90% yield) .
Reaction conditions and outcomes are summarized below:
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMAP | Water | 20 | 58 |
| 2 | EDC/HOBt | CHCl | 24 | 90 |
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation .
Nitrosation-Reduction-Cyclization Sequence
4,6-Diamino-2-methylthiopyrimidine undergoes 5-nitrosation using aqueous sodium nitrite and acetic acid (95% yield) . Subsequent reduction with sodium dithionite generates tetraamines, which cyclize with glyoxal to form the pteridine core . This method emphasizes:
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Nitrosation : 40% glyoxal in aqueous medium at 90°C.
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Cyclization : 68% yield for 2-(4-methylpiperazin-1-yl)pteridin-4-amine .
Catalytic Photooxidation for Functionalization
The compound’s role as a photocatalyst enables its use in photooxidation of alcohols . Under blue LED irradiation (440 nm), it oxidizes dibenzyl phosphate esters with 53–58% conversion in acetonitrile-d . Key data:
| Entry | Substrate | Solvent | Conversion (%) |
|---|---|---|---|
| 1 | Dibenzyl phosphate | MeCN-d | 53 |
| 2 | Dibenzyl phosphate | DO | 44 |
This method highlights intersystem crossing enhancements via iodine substitution, increasing triplet-state efficiency to .
Purification and Characterization
Final purification employs flash column chromatography (CHCl:MeOH, 50:1) to isolate orange solids . Analytical validation includes:
Industrial-Scale Production Considerations
Industrial synthesis uses continuous flow reactors to optimize heat transfer and reduce byproducts . Key metrics:
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of alkylated or aminated pteridine derivatives.
Scientific Research Applications
Photocatalysis
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is recognized as a flavin-based photocatalyst . It plays a crucial role in the photooxidation of alcohols, which is a significant reaction in organic synthesis and industrial applications. The compound facilitates the conversion of alcohols to carbonyl compounds under light irradiation, making it valuable for green chemistry practices.
Organic Synthesis
The compound has been employed in various organic synthesis reactions due to its ability to activate substrates under mild conditions. Its photocatalytic properties allow for selective transformations that are otherwise challenging to achieve with traditional methods.
Intersystem Crossing Rate Enhancement
Recent studies have highlighted the potential of this compound in improving the efficiency of catalytic processes through intersystem crossing rate enhancement . This phenomenon increases the yield of desired products by facilitating the transition between singlet and triplet states during photochemical reactions .
Case Study 1: Photooxidation of Alcohols
In a study published by researchers exploring novel photocatalysts, this compound was utilized to oxidize various primary and secondary alcohols. The results demonstrated high selectivity and efficiency compared to conventional oxidants. The study concluded that this compound could significantly reduce reaction times and improve yields in synthetic applications .
Case Study 2: Environmental Applications
Another research project investigated the use of this compound in environmental remediation processes. It was found effective in degrading pollutants under UV light exposure. The photocatalytic activity led to the breakdown of complex organic molecules into less harmful substances, showcasing its potential for environmental cleanup efforts .
Data Table: Comparison of Photocatalytic Activity
Mechanism of Action
The mechanism of action of 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, leading to antiproliferative effects.
Comparison with Similar Compounds
Riboflavin (Vitamin B₂)
Structure : 7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione (C₁₇H₂₀N₄O₆, MW 376.36) .
- Key Differences :
- Properties :
- Safety: No significant hazards reported, unlike the synthetic flavin derivatives .
Roseolumiflavin (8-Dimethylamino-7,10-dimethylbenzo[g]pteridine-2,4-dione)
Structure: Substitutions at 7, 8 (methyl), 10 (methyl), and 8 (dimethylamino group) .
3,7,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione
Structure : Methyl groups at 3, 7, 8, and 10 (C₁₄H₁₄N₄O₂, MW 270.29) .
7,8-Dimethyl-10-(5-hydroxypentyl)benzo[g]pteridine-2,4-dione
Structure : 10-position substituted with a 5-hydroxypentyl chain (C₁₇H₂₀N₄O₃, MW 328.37) .
10-Ethyl-3,6,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
Structure : Methyl groups at 3, 6, 8 , and ethyl at 10 (CAS 99285-95-7) .
- Key Differences :
- 6-position methyl : Alters π-conjugation and steric effects compared to the 7,8-dimethyl configuration.
- Implications: Potential differences in catalytic activity and stability.
Physicochemical and Functional Comparisons
Table 1. Comparative Data for Selected Flavin Derivatives
Biological Activity
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione (CAS No. 67767-38-8) is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the class of benzo[g]pteridines and is recognized for its applications in photocatalysis and as a potential therapeutic agent.
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
- Melting Point : 290 °C
- Physical Form : Powder or crystals
- Storage Conditions : Recommended at 2-8 °C
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a photocatalyst and its potential therapeutic applications.
Photocatalytic Activity
This compound is noted for its efficacy in photocatalytic reactions, particularly in the photooxidation of alcohols. The mechanism involves the generation of reactive oxygen species (ROS) under light irradiation, which facilitates various organic transformations.
Case Studies and Research Findings
-
Photocatalytic Mechanism :
- A study published in The Journal of Physical Chemistry A highlighted that the introduction of iodine into the molecular framework of flavin derivatives enhances intersystem crossing rates, improving photocatalytic efficiency. The study reported an intersystem crossing rate of , significantly higher than previous measurements .
- Therapeutic Potential :
- Synthesis and Applications :
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione?
- Methodology : The compound is synthesized via a two-step process:
Condensation : React 10-Ethyl-7,8-dimethyl-benzo[g]pteridine precursor with alloxane monohydrate in glacial acetic acid under inert conditions (e.g., argon) to form the dihydroxy intermediate .
Alkylation : Treat the intermediate with methyl iodide in DMF using K₂CO₃ as a base. Monitor progress via TLC (CH₂Cl₂/acetone 2:1). Purify via column chromatography (CH₂Cl₂/acetone) to isolate the final product .
- Key Parameters : Reaction time (~3 days for alkylation), stoichiometric excess of methyl iodide, and inert conditions to prevent oxidation .
Q. How is the compound characterized for purity and structural integrity?
- Analytical Techniques :
- HPLC : Confirm purity ≥95% using validated methods (e.g., reverse-phase C18 column) .
- NMR/LC-MS : Verify structure via ¹H/¹³C NMR (e.g., δ 3.54 ppm for N-methyl groups) and MALDI-MS (m/z 285 [M+H]⁺) .
- Melting Point : Validate identity with observed melting point (~290°C) .
Q. What are the optimal storage conditions to ensure compound stability?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Use desiccants to minimize moisture exposure, as hygroscopicity may alter reactivity .
Advanced Research Questions
Q. How does the compound function as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The ethyl and methyl substituents enhance electron-deficient properties, stabilizing transition states in palladium-catalyzed couplings.
- Optimization :
- Ligand Screening : Test phosphine ligands (e.g., XPhos) to improve catalytic efficiency.
- Solvent Systems : Use mixed polar solvents (e.g., THF/H₂O) to balance solubility and reaction rates .
Q. What photophysical properties make it suitable for photocatalytic applications?
- Key Properties :
- Absorption/Emission : UV-Vis spectra (λmax ~350–450 nm) align with visible-light activation. Fluorescence quenching studies reveal charge-transfer efficiency .
- Experimental Design :
- Photoreactor Setup : Use blue LEDs (450 nm) in a SynLED 2.0 reactor for controlled irradiation .
- Quantum Yield Calculation : Compare substrate conversion under varying light intensities .
Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact redox behavior?
- Comparative Analysis :
- Cyclic Voltammetry : Measure reduction potentials (E₁/2) in acetonitrile. Ethyl groups at N10 increase electron density, shifting E₁/2 by ~50 mV compared to riboflavin analogues .
- Substituent Effects : Replace the 3-methyl group with bulkier alkyl chains to study steric effects on catalytic activity .
Q. Can the compound be integrated into electropolymerized materials for sensor applications?
- Methodology :
- Electropolymerization : Use cyclic voltammetry in phosphate buffer (pH 7) to deposit flavin-based polymers on electrode surfaces .
- Sensor Testing : Evaluate sensitivity to analytes (e.g., NADH) via amperometric detection, optimizing polymer thickness for signal amplification .
Q. What strategies resolve contradictions in catalytic efficiency across solvent systems?
- Data Reconciliation :
- Solvent Polarity Index : Correlate reaction rates with solvent polarity (e.g., DMSO vs. toluene). Polar aprotic solvents enhance solubility but may deactivate palladium intermediates .
- Statistical Modeling : Apply multivariate analysis (e.g., DOE) to identify dominant factors (ligand, solvent, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
